![molecular formula C27H34N6O5 B1674089 1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- CAS No. 189349-50-6](/img/structure/B1674089.png)
1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-
概要
説明
準備方法
L-765,314の合成には、いくつかの段階が含まれます。 主要な合成経路には、ベンジル(2S)-4-(4-アミノ-6,7-ジメトキシキナゾリン-2-イル)-2-(tert-ブチルカルバモイル)ピペラジン-1-カルボキシレートの形成が含まれます . 反応条件は、通常、tert-ブチルイソシアネートやベンジルクロロホルメートなどの有機溶媒と試薬の使用を伴います。 L-765,314の工業生産方法は広く文書化されていませんが、合成は一般的に、反応量のスケールアップと高収量のための反応条件の最適化により、同様のラボ手順に従います。
化学反応解析
L-765,314は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、L-765,314の酸化は、キナゾリン誘導体の形成をもたらす可能性がある一方、還元はピペラジン誘導体の形成をもたらす可能性があります。
化学反応の分析
L-765,314 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-765,314 may result in the formation of quinazoline derivatives, while reduction may yield piperazine derivatives.
科学的研究の応用
Drug Development
1-Piperazinecarboxylic acid derivatives are crucial in the pharmaceutical industry for developing new drugs. The compound serves as a key intermediate in synthesizing various therapeutic agents due to its ability to form complex molecular structures. Its chiral nature enhances its specificity and efficacy in biological systems.
Antipruritic Agents
Recent studies highlight the potential of this compound as an antipruritic agent. It has been identified as a candidate for developing treatments targeting PACAP receptor antagonists, which are involved in itch signaling pathways. This application could lead to novel therapies for conditions characterized by chronic itching .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 1-Piperazinecarboxylic acid can be synthesized to create anticancer agents. For instance, compounds incorporating the quinazoline structure have shown promising results in inhibiting cancer cell proliferation in vitro. The synthesis process involves multiple steps where the piperazine ring is modified to enhance biological activity.
Case Study 2: Cardiovascular Applications
Another area of exploration involves the use of this compound in developing cardiovascular drugs. Quinazoline derivatives have been studied for their antihypertensive properties, particularly in modulating alpha-adrenergic receptors. The structural modifications provided by the piperazine moiety contribute to improved pharmacokinetic profiles and increased potency .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Drug Development | Intermediate for synthesizing new drugs | Essential for creating biologically active molecules |
Antipruritic Agents | Potential use in treating chronic itch | Identified as a PACAP receptor antagonist candidate |
Anticancer Agents | Synthesis of compounds targeting cancer cell proliferation | Demonstrated efficacy in vitro against cancer cells |
Cardiovascular Applications | Development of antihypertensive medications | Improved potency and pharmacokinetics observed |
作用機序
L-765,314は、α1Bアドレナリン受容体サブタイプを選択的に拮抗することで作用を発揮します . この受容体は、血圧と血管の緊張の調節に関与しています。 L-765,314は、受容体を遮断することにより、ノルアドレナリンやフェニレフリンの血管収縮作用を阻害し、血管拡張と血圧の低下をもたらします . さらに、L-765,314は、タンパク質キナーゼCの阻害を介してチロシナーゼ活性をダウンレギュレートすることが示されており、メラニンの産生を減少させます .
類似の化合物との比較
L-765,314は、α1Bアドレナリン受容体サブタイプに対する高い選択性でユニークです . 類似の化合物には、以下が含まれます。
プラゾシン: 高血圧症や良性前立腺肥大症の治療に使用されるα1アドレナリン受容体アンタゴニスト。
テラゾシン: プラゾシンと同様の用途を持つ別のα1アドレナリン受容体アンタゴニスト。
ドキサゾシン: 同様に、同様の治療目的で使用されるα1アドレナリン受容体アンタゴニスト。
これらの化合物と比較して、L-765,314はα1Bサブタイプに対してより選択的であるため、さまざまな生理学的過程におけるこの受容体の特定の役割を研究するための貴重なツールとなります .
類似化合物との比較
L-765,314 is unique in its high selectivity for the alpha-1B adrenergic receptor subtype . Similar compounds include:
Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Another alpha-1 adrenergic receptor antagonist with similar applications as prazosin.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Compared to these compounds, L-765,314 is more selective for the alpha-1B subtype, making it a valuable tool for studying the specific role of this receptor in various physiological processes .
生物活性
1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)- (CAS Number: 189349-50-6) is a complex organic compound with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C27H34N6O5. It contains a piperazine ring and a quinazoline moiety, which are critical for its biological activity. The presence of methoxy groups and a phenylmethyl ester further enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H34N6O5 |
CAS Number | 189349-50-6 |
Molecular Weight | 478.59 g/mol |
Solubility | Soluble in organic solvents |
The compound exhibits its biological effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids like anandamide. By inhibiting FAAH, the compound increases the levels of these endogenous lipids, which are involved in pain modulation and inflammation .
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds similar to 1-piperazinecarboxylic acid can significantly reduce pain in various animal models. For instance:
- Anti-inflammatory Effects : The inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory properties. This suggests that the compound could be beneficial in treating inflammatory conditions .
- Neuroprotective Effects : There is emerging evidence that FAAH inhibitors may offer neuroprotective benefits by modulating neuroinflammation and promoting neuronal survival .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Selectivity : The compound has been shown to be highly selective for FAAH-1 over FAAH-2, which may reduce potential side effects associated with broader enzyme inhibition .
- Toxicity Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further long-term studies are warranted to fully assess its safety .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A clinical trial evaluated a related FAAH inhibitor for chronic pain management in patients with fibromyalgia. Results indicated significant reductions in pain scores compared to placebo .
- Another study investigated the use of FAAH inhibitors in patients with anxiety disorders, showing promising results in reducing anxiety symptoms through enhanced endocannabinoid signaling .
特性
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-765314 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。